molecular formula C20H20N4O B2941490 7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251622-83-9

7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2941490
CAS No.: 1251622-83-9
M. Wt: 332.407
InChI Key: FNZQQBVRNVGCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine moiety: This step might involve the use of pyrrolidine derivatives under specific conditions.

    N-phenylation and methylation: These steps can be carried out using reagents like phenyl halides and methylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions could be used to modify specific functional groups.

    Substitution: Various substitution reactions can be employed to introduce different substituents on the naphthyridine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might exhibit activity against certain pathogens or be used in the study of biochemical pathways.

Medicine

In medicine, derivatives of naphthyridines are often explored for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and might have similar biological activities.

    Pyrrolidine-containing compounds: These compounds include the pyrrolidine moiety and could exhibit comparable properties.

Uniqueness

The uniqueness of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-9-10-16-18(23-15-7-3-2-4-8-15)17(13-21-19(16)22-14)20(25)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQQBVRNVGCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.